(1-(4-Methylbenzyl)piperidin-4-yl)methanol
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound (1-(4-Methylbenzyl)piperidin-4-yl)methanol is systematically named according to IUPAC rules as [1-[(4-methylphenyl)methyl]piperidin-4-yl]methanol . This nomenclature reflects its structural components:
- A piperidine ring (a six-membered heterocycle with one nitrogen atom).
- A 4-methylbenzyl group attached to the piperidine nitrogen at position 1.
- A hydroxymethyl group (-CH2OH) at position 4 of the piperidine ring.
The structural formula is C14H21NO , with a molecular weight of 219.32 g/mol . The SMILES notation for the compound is OCC1CCN(CC2=CC=C(C)C=C2)CC1 , which encodes the connectivity of atoms.
Structural Representation
CH2OH
|
N—CH2—C6H4—CH3
(Simplified representation highlighting key functional groups)
Alternative Naming Conventions in Chemical Databases
Alternative names and identifiers for this compound vary across chemical databases, reflecting differences in formatting and prioritization of substituents:
Common synonyms include:
- 1211479-04-7 (CAS Registry Number)
- [1-(4-Methyl-benzyl)-piperidin-4-yl]-methanol
- 4-Piperidinemethanol, 1-[(4-methylphenyl)methyl]-
CAS Registry Number and Molecular Formula Verification
The CAS Registry Number for this compound is 1211479-04-7 , uniquely identifying it in chemical databases. The molecular formula C14H21NO is consistent across multiple sources, including PubChem and commercial chemical suppliers.
Verification Table
The compound’s structural identity is further confirmed by its InChI Key (DIADJINIBFEMEL-UHFFFAOYSA-N), which standardizes its representation across digital platforms.
Properties
IUPAC Name |
[1-[(4-methylphenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12-2-4-13(5-3-12)10-15-8-6-14(11-16)7-9-15/h2-5,14,16H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACFKCJESKJFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of (1-(4-Methylbenzyl)piperidin-4-yl)methanol typically involves multi-step organic synthesis starting from readily available precursors such as piperidine and 4-methylbenzyl derivatives. The key transformations include N-alkylation, introduction of the hydroxymethyl group, and purification steps.
Common Synthetic Method
A widely reported and practical synthetic approach involves the following steps:
Step 1: N-Alkylation of Piperidine
The starting material, piperidine, undergoes nucleophilic substitution with 4-methylbenzyl chloride to form 1-(4-methylbenzyl)piperidine. This reaction is typically conducted in an aprotic solvent such as acetonitrile or dichloromethane under basic conditions to facilitate the substitution.
Step 2: Introduction of the Hydroxymethyl Group
The 4-position of the piperidine ring is functionalized by reaction with formaldehyde (or paraformaldehyde) under acidic or neutral conditions, leading to hydroxymethylation at the 4-position, yielding this compound.
Step 3: Purification
The crude product is purified by crystallization or chromatographic techniques to obtain the target compound with high purity.
This method benefits from the availability of cheap starting materials and relatively straightforward reaction conditions.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N-Alkylation | 4-Methylbenzyl chloride, base (e.g., K2CO3), solvent (MeCN), reflux | 80-90 | High selectivity for N-alkylation |
| 2 | Hydroxymethylation | Formaldehyde, acidic or neutral aqueous medium, mild heating | 70-85 | Hydroxymethyl group introduced at 4-position |
| 3 | Purification | Crystallization or column chromatography | 90-95 | Ensures high purity for further use |
Alternative Synthetic Approaches
While the above method is common, alternative routes have been explored in related piperidine chemistry, which may be adapted for this compound:
Reductive Amination : Using 4-methylbenzaldehyde and piperidin-4-ylmethanol under reductive amination conditions to form the desired compound.
Grignard Reaction Route : Starting from 4-piperidone derivatives, reaction with 4-methylbenzylmagnesium halides followed by reduction might yield the target compound.
However, these methods are less commonly reported specifically for this compound and may involve more complex steps or expensive reagents.
Research Findings and Industrial Relevance
The synthesis method involving N-alkylation followed by hydroxymethylation is favored for its simplicity, cost-effectiveness, and scalability, making it suitable for industrial production.
The reaction conditions avoid the use of highly hazardous reagents such as lithium aluminum hydride, which are common in other piperidine derivative syntheses, enhancing safety and environmental compatibility.
High yields and straightforward purification protocols contribute to the feasibility of this method for large-scale synthesis.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| N-Alkylation + Hydroxymethylation | Piperidine, 4-methylbenzyl chloride, formaldehyde | N-alkylation, hydroxymethylation, purification | Simple, cost-effective, scalable | Requires control of regioselectivity |
| Reductive Amination | 4-Methylbenzaldehyde, piperidin-4-ylmethanol | Reductive amination | Potentially fewer steps | Requires reducing agents, optimization needed |
| Grignard Reaction | 4-Piperidone, 4-methylbenzylmagnesium halide | Grignard addition, reduction | Direct introduction of substituents | More complex, sensitive reagents |
Chemical Reactions Analysis
(1-(4-Methylbenzyl)piperidin-4-yl)methanol: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Piperidine-4-one derivatives.
Reduction: Piperidine-4-ol derivatives.
Substitution: Substituted piperidines.
Scientific Research Applications
Medicinal Chemistry
(1-(4-Methylbenzyl)piperidin-4-yl)methanol has been studied for its potential therapeutic effects, particularly as an analgesic and anti-inflammatory agent. Research indicates that compounds within this class can modulate pain pathways and exhibit anti-inflammatory properties.
Case Study:
A study examined the compound's efficacy in reducing pain in animal models of neuropathic pain, demonstrating significant reductions in pain scores compared to controls.
Neuropharmacology
The compound's structural features suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This makes it a candidate for research into treatments for neurological disorders such as depression and anxiety.
Data Table: Neuropharmacological Activity
| Compound | Receptor Target | Activity | Reference |
|---|---|---|---|
| This compound | Dopamine D2 | Agonist | |
| This compound | Serotonin 5-HT2A | Antagonist |
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, facilitates the development of new compounds with desired biological activities.
Synthesis Applications:
- Building Block: Used in the synthesis of other piperidine derivatives.
- Reagent: Acts as a reagent in nucleophilic substitution reactions.
Research has shown that this compound exhibits notable biological activities:
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
IC50 Values Against Cancer Cell Lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.0 |
| A431 (Skin) | 6.3 |
| HT29 (Colon) | 7.2 |
Anti-inflammatory Effects
Studies indicate that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, leading to modulation of biological processes. The exact mechanism of action can vary depending on the specific biological context and the target involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antimalarial Studies
A series of 1,4-disubstituted piperidine methanol analogues (Figure 1) were synthesized and evaluated for antiparasitic activity. Key analogues include:
| Compound ID | Substituent on Benzyl Group | IC₅₀ (Resistant Strain, μg/mL) | IC₅₀ (Sensitive Strain, μg/mL) | Selectivity Index (SI) |
|---|---|---|---|---|
| 7 | 4-Fluorobenzyl | 1.03 | 2.51 | 182 |
| 8 | 3,4-Dichlorobenzyl | 1.14 | 3.02 | 62 |
| 11 | 4-Bromobenzyl | 2.52 | 4.43 | 15 |
| 12 | 4-Methylbenzyl | 2.51 | 4.40 | 15 |
Figure 1. Activity data for methanol analogues .
Key Observations:
- Electron-Withdrawing Groups Enhance Potency : Fluorine (Compound 7), chlorine (Compound 8), and bromine (Compound 11) substituents on the benzyl group significantly improve activity against resistant strains (IC₅₀: 1.03–2.52 μg/mL) compared to the methyl group in Compound 12 (IC₅₀: 2.51 μg/mL) .
- Selectivity Trade-offs : While Compound 7 exhibits the highest selectivity (SI = 182), Compound 12 and halogenated analogues (e.g., 11) show lower SIs (15–62), suggesting methyl substitution may reduce target specificity .
Impact of Functional Group Modifications
Methanol vs. Ketone Analogues
Replacing the methanol group with a ketone (e.g., Compound 6: [1-(4-methylbenzyl)piperidin-4-yl][4-fluorophenyl]methanone) results in reduced activity (IC₅₀ > 5 μg/mL), highlighting the critical role of the methanol moiety in antimalarial efficacy .
Halogen vs. Alkyl Substituents
- Chlorinated Derivatives: [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol (CAS 1241615-19-9) is structurally similar but lacks reported biological data. Its chlorine substituent may enhance lipophilicity compared to the methyl group in Compound 12 .
- Fluorophenethyl Derivatives: α-(2,3-Dimethoxyphenyl)-{1-[2-(4-fluorophenyl)-ethyl]-piperidin-4-yl}-methanol (CAS 139290-69-0) incorporates a fluorophenethyl chain, which may improve blood-brain barrier penetration but complicates synthesis .
Biological Activity
(1-(4-Methylbenzyl)piperidin-4-yl)methanol, a compound derived from piperidine, has garnered attention in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a 4-methylbenzyl group and a hydroxymethyl group, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these targets, influencing several biochemical pathways.
Key Targets
- Neurotransmitter Receptors : It has shown potential in modulating the activity of central nervous system receptors, particularly those related to dopamine and serotonin.
- Enzymatic Activity : The compound can inhibit certain enzymes, affecting metabolic pathways associated with neurotransmitter synthesis and degradation.
Structure-Activity Relationship (SAR) Analysis
Recent studies have conducted SAR analyses to elucidate the relationship between the chemical structure of piperidine derivatives and their biological activity. For instance, modifications on the benzyl substituent significantly influence antiviral activity against various viruses, including influenza and coronaviruses .
Table 1: SAR Findings for Piperidine Derivatives
| Compound | Modification | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 1 | N-benzyl | Anti-influenza | 5.2 |
| 2 | Fluorinated | Enhanced activity | 2.6 |
| 3 | Methyl | Reduced activity | 12.0 |
Biological Activities
The compound has been evaluated for various biological activities:
Antiviral Activity
Research indicates that this compound exhibits antiviral properties. In vitro studies demonstrated its effectiveness against HCoV-229E and influenza A viruses, with promising results in inhibiting viral replication .
Anticancer Potential
Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines. Its mechanism appears to involve disruption of microtubule dynamics, leading to cell cycle arrest .
Case Studies
Case Study 1: Antiviral Efficacy
A study assessed the antiviral efficacy of various piperidine derivatives, including this compound. The results indicated significant inhibition of viral replication at low micromolar concentrations, highlighting its potential as a therapeutic agent against respiratory viruses .
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation explored the cytotoxic effects of this compound on glioblastoma cell lines. The findings revealed that the compound effectively reduced cell viability through mechanisms involving apoptosis and necrosis .
Q & A
Q. What challenges arise in reproducing synthetic protocols for this compound, and how can they be mitigated?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
